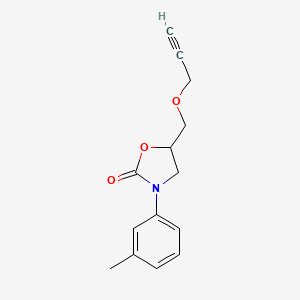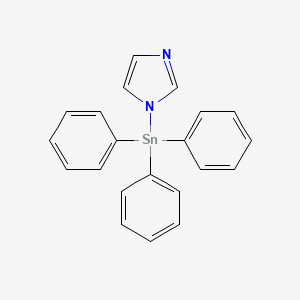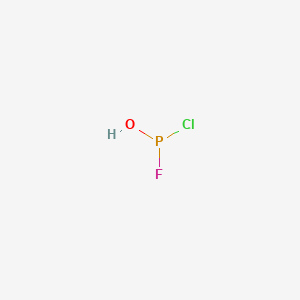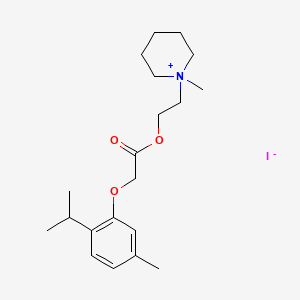
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its cyclononadiene core, which is substituted with ethyl and propyl groups, and four carboxylic acid groups that are neutralized by sodium ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt typically involves multi-step organic reactions. The initial step often includes the formation of the cyclononadiene ring, followed by the introduction of ethyl and propyl substituents through alkylation reactions. The carboxylic acid groups are then introduced via oxidation reactions, and finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclononadiene derivatives: Compounds with similar cyclononadiene cores but different substituents.
Polycarboxylic acids: Molecules with multiple carboxylic acid groups, such as citric acid or ethylenediaminetetraacetic acid (EDTA).
Uniqueness
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is unique due to its specific combination of substituents and the presence of four carboxylic acid groups neutralized by sodium ions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
25198-75-8 |
|---|---|
Formule moléculaire |
C18H20Na4O8 |
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
tetrasodium;(1Z,5Z)-8-ethyl-3-propylcyclonona-1,5-diene-1,2,5,6-tetracarboxylate |
InChI |
InChI=1S/C18H24O8.4Na/c1-3-5-10-8-12(16(21)22)11(15(19)20)6-9(4-2)7-13(17(23)24)14(10)18(25)26;;;;/h9-10H,3-8H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/b12-11-,14-13-;;;; |
Clé InChI |
MALFLPZWSSIJCK-IZQDMMTGSA-J |
SMILES isomérique |
CCCC/1C/C(=C(\CC(C/C(=C1/C(=O)[O-])/C(=O)[O-])CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CCCC1CC(=C(CC(CC(=C1C(=O)[O-])C(=O)[O-])CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)



![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)


![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)

silane](/img/structure/B14690547.png)
